molecular formula C8H6F2O3 B1308173 2,3-Difluoro-6-methoxybenzoic acid CAS No. 773873-26-0

2,3-Difluoro-6-methoxybenzoic acid

Cat. No.: B1308173
CAS No.: 773873-26-0
M. Wt: 188.13 g/mol
InChI Key: MMTKYWQMCSZCGW-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methoxy group is substituted at the 6th position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-6-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and subsequent formation of metabolites that participate in further biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . The compound has also been observed to induce oxidative stress in certain cell types, which can result in changes in cell function and viability . Furthermore, this compound can impact mitochondrial function, leading to alterations in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that affect cellular processes . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat . Over time, the degradation products of this compound may exhibit different biochemical activities compared to the parent compound . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to elicit a measurable biological response . It is important to carefully control the dosage to avoid adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions with glucuronic acid or sulfate . These conjugated metabolites are more water-soluble and can be excreted from the body more easily . The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters, such as organic anion transporters, which facilitate its uptake and efflux across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and bioavailability in different tissues . The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxybenzoic acid can be achieved through several methods. One common approach involves the fluorination of 6-methoxybenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver triflate (AgOTf) to facilitate the fluorination process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced reactors allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

2,3-Difluoro-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-methoxybenzoic acid is unique due to the specific positioning of its fluorine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for selective modifications and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

2,3-difluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTKYWQMCSZCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397506
Record name 2,3-Difluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-26-0
Record name 2,3-Difluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-6-methoxybenzoic acid
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